molecular formula C3H2BrClN2 B102831 4-bromo-5-chloro-1H-imidazole CAS No. 17487-98-8

4-bromo-5-chloro-1H-imidazole

Cat. No.: B102831
CAS No.: 17487-98-8
M. Wt: 181.42 g/mol
InChI Key: KRHIYYYHTXGSDW-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-1H-imidazole is a multifunctional heterocyclic compound designed for advanced pharmaceutical research and development. The imidazole scaffold is a privileged structure in medicinal chemistry, known for its widespread presence in biologically active molecules and its ability to interact with diverse enzymatic targets . This particular derivative is synthetically valuable due to the strategic placement of bromo and chloro substituents on the imidazole core, which allows for further selective functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, making it an essential intermediate for constructing more complex molecular architectures . In the context of drug discovery, imidazole-based compounds are frequently explored for their potent anticancer properties. Research into related structures has demonstrated mechanisms of action such as the inhibition of tubulin polymerization, which disrupts cell division in cancer cells . Furthermore, the indole-imidazole hybrid scaffolds, which share a similar pharmacophore, have shown promising activity against a panel of human cancer cell lines, including metastatic melanoma and prostate cancer, and have the ability to overcome P-glycoprotein mediated multidrug resistance . Beyond oncology, the imidazole core is a key structural component in compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects . As a specialized building block, this compound provides researchers with a critical starting material for the synthesis of novel compounds aimed at tackling pressing healthcare challenges such as antibiotic resistance and chronic diseases .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-chloro-1H-imidazole
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InChI

InChI=1S/C3H2BrClN2/c4-2-3(5)7-1-6-2/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHIYYYHTXGSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310092
Record name 4-bromo-5-chloro-1H-imidazole
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Molecular Weight

181.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17487-98-8
Record name NSC222404
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Record name 4-bromo-5-chloro-1H-imidazole
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Record name 4-bromo-5-chloro-1H-imidazole
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Advanced Synthetic Methodologies for 4 Bromo 5 Chloro 1h Imidazole and Analogs

Strategic Approaches to Imidazole (B134444) Core Formation with Regiocontrol and Halogenation

The construction of the imidazole ring with specific substituents at desired positions is a fundamental challenge in organic synthesis. The development of regiocontrolled synthesis techniques is crucial for preparing compounds like 4-bromo-5-chloro-1H-imidazole, where the placement of the bromine and chlorine atoms is critical.

Recent Advances in Regiocontrolled Synthesis Techniques for Substituted Imidazoles

Significant progress has been made in the regiocontrolled synthesis of substituted imidazoles, moving beyond classical methods to more sophisticated and efficient strategies. rsc.orgrsc.org These modern techniques are essential for creating complex imidazole derivatives with specific substitution patterns, which are valuable in various applications, including pharmaceuticals and materials science. rsc.org

One notable advancement is the use of metal-free catalytic systems. For instance, the reaction of α-azidoenones with substituted nitriles, catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), yields trisubstituted NH-imidazoles. rsc.org This method allows for the incorporation of various functional groups, including vinyl and aryl halides. rsc.org Similarly, a BF₃·Et₂O promoted reaction of triazoles and nitriles produces protected imidazoles with substitution at the C-2 and C-4 positions. rsc.org

Base-catalyzed [3+2] cycloaddition protocols have also emerged as a powerful tool. The reaction of N-aroyl-N-aryl-C-carboethoxy-nitrilimine with β-enaminones, catalyzed by a base, affords pentasubstituted imidazoles with high regioselectivity. rsc.org Another innovative approach involves the use of oxime-hydroxylamines, which react with ethyl glyoxalate to form an N-oxide intermediate that subsequently cyclizes and aromatizes to a 1-hydroxyimidazole. Further reaction yields NH-imidazoles with an ester moiety at the C-2 position, and this method is compatible with heterocycles and aryl halides. rsc.org

These advanced methodologies provide chemists with a versatile toolbox for the precise construction of substituted imidazoles, enabling the synthesis of complex target molecules with a high degree of control over the substitution pattern. rsc.orgrsc.org

Multi-Component Reactions (MCRs) and Cyclocondensation Pathways for Imidazole Rings

Multi-component reactions (MCRs) have become a cornerstone in the synthesis of highly substituted imidazoles due to their efficiency and atom economy. rsc.orgacs.org These reactions allow for the construction of the imidazole core in a single step from three or more starting materials, often with high yields and operational simplicity. rsc.orgacs.org

A variety of MCRs have been developed for imidazole synthesis. For example, a copper-catalyzed MCR of benzil (B1666583) or benzoin (B196080) with various aldehydes and ammonium (B1175870) acetate (B1210297) provides a rapid and practical route to 2,4,5-trisubstituted imidazoles. rsc.org This method demonstrates good functional group tolerance and offers excellent yields. rsc.org Metal-free MCRs have also been developed, such as the pivalic acid-promoted synthesis of tri- and tetrasubstituted imidazoles from internal alkynes, aldehydes, and anilines. acs.org Benzoic acid can also catalyze an efficient MCR of vinyl azides, aromatic aldehydes, and aromatic amines to produce 1,2,5-trisubstituted imidazoles under metal-free conditions, avoiding the generation of toxic waste. organic-chemistry.org

Cyclocondensation reactions are another fundamental pathway to the imidazole ring. youtube.comacs.org These reactions typically involve the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) or an amine. youtube.com For instance, the condensation of a 2-bromoacetophenone (B140003), an aldehyde, a primary amine, and ammonium acetate in a one-pot, four-component reaction under solvent-free conditions yields 1,2,4-trisubstituted 1H-imidazoles in very good yields. organic-chemistry.org Microwave-assisted cyclocondensation of 1,2-diketones and urotropine in the presence of ammonium acetate offers a simple and efficient solventless method for synthesizing 4,5-disubstituted imidazoles. organic-chemistry.org

Table 1: Comparison of Selected Multi-Component Reactions for Imidazole Synthesis

Reaction TypeCatalyst/PromoterStarting MaterialsSubstitution PatternKey AdvantagesReference
Copper-Catalyzed MCRCuIBenzil/Benzoin, Aldehydes, Ammonium Acetate2,4,5-TrisubstitutedRapid, practical, excellent yields rsc.org
Acid-Promoted MCRPivalic AcidInternal Alkynes, Aldehydes, Anilines, Ammonium AcetateTri- and TetrasubstitutedMetal-free, high structural diversity acs.org
Four-Component ReactionNone (Solvent-free)2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate1,2,4-TrisubstitutedOne-pot, solvent-free, very good yields organic-chemistry.org
Microwave-Assisted CyclocondensationNone (Solvent-free)1,2-Diketones, Urotropine, Ammonium Acetate4,5-DisubstitutedSimple, efficient, solventless organic-chemistry.org

Direct Halogenation and Pre-Halogenated Precursor Strategies in Imidazole Synthesis

The introduction of halogen atoms onto the imidazole ring is a critical step in the synthesis of compounds like this compound. This can be achieved through direct halogenation of the imidazole core or by using precursors that already contain the desired halogen atoms.

Introduction of Bromine and Chlorine Substituents to the Imidazole Core

The direct halogenation of the imidazole ring can be a complex process, with the outcome depending on the specific substrate, halogenating agent, and reaction conditions. wjpsonline.com Direct chlorination of imidazole can lead to undefined products, while bromination often yields the 2,4,5-tribromo derivative. wjpsonline.com Iodination typically occurs under alkaline conditions to give 2,4,5-triiodoimidazole. wjpsonline.com

More controlled methods for introducing halogens have been developed. For instance, N-halosuccinimides (NCS for chlorine and NBS for bromine) are commonly used reagents. mdpi.com The synthesis of 2-chloro- and 2-bromo-5-aryl-1-(4-methylsulfonylphenyl)imidazole analogs can be achieved by reacting the corresponding 5-aryl-1-(4-methylthiophenyl)imidazole with NCS or NBS in the presence of lithium bis(trimethylsilyl)amide (LiHMDS). mdpi.com

Another strategy involves the use of imidazole N-oxides. These can be activated and then subjected to nucleophilic halogenation. beilstein-journals.orgresearchgate.net For example, imidazole N-oxides can be chlorinated using oxalyl chloride and triethylamine (B128534), providing the products in excellent yields at room temperature. beilstein-journals.org A method for accessing 2-halo derivatives involves the O-acylation of imidazole N-oxide fluoroborate complexes with tosyl halides, followed by a cine-substitution of the tosyl group with a halogen anion. researchgate.net

The use of pre-halogenated precursors is an alternative approach that can offer better regiocontrol. For example, a 2-bromoacetophenone can be used in a four-component reaction to synthesize 1,2,4-trisubstituted 1H-imidazoles, where the bromo-substituent is incorporated from the start. organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Yield and Purity of Halogenated Imidazoles

Optimizing reaction conditions is paramount for maximizing the yield and purity of halogenated imidazoles. beilstein-journals.org Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For the chlorination of imidazole N-oxides using oxalyl chloride, the optimized conditions were found to be 2.0 equivalents of the chlorinating agent and 1.5 equivalents of triethylamine as a base, with the reaction proceeding for only 10 minutes at room temperature. beilstein-journals.org This rapid and efficient process leads to excellent yields of the chlorinated products. beilstein-journals.org

In the synthesis of imidazo[1,2-a]pyridines from ethylarenes, an eco-friendly, one-pot approach in water was developed. researchgate.net This metal-free reaction utilizes N-bromosuccinimide (NBS) as both a bromine source and an oxidant to form an α-bromoketone in situ, which is then trapped to form the desired product in good yields. researchgate.net

The choice of solvent can also have a significant impact. In the synthesis of 2,4,5-trisubstituted imidazoles, water and ethanol (B145695) were found to be the best solvents, while other solvents led to a drastic decrease in yield. scispace.com

Table 2: Optimization of Halogenation Reactions for Imidazoles

ReactionHalogenating AgentKey Optimization ParametersOutcomeReference
Chlorination of Imidazole N-oxidesOxalyl ChlorideStoichiometry of reagents (2.0 equiv. chlorinating agent, 1.5 equiv. base), short reaction time (10 min)Excellent yields (83-95%) beilstein-journals.org
Synthesis of Imidazo[1,2-a]pyridinesN-Bromosuccinimide (NBS)Use of water as a green solvent, metal-free conditionsGood yields, eco-friendly process researchgate.net
Synthesis of 2,4,5-Trisubstituted Imidazoles-Solvent choice (water and ethanol found to be optimal)Significantly higher yields compared to other solvents scispace.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like imidazoles to minimize environmental impact and improve safety. nih.gov These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources, as well as maximizing atom economy. nih.gov

Ultrasound-assisted synthesis has emerged as a significant green methodology. nih.gov The sonication of a mixture of phenylglyoxal (B86788) monohydrate, ammonium acetate, and an aldehyde provides an expeditious and catalyst-free method for synthesizing 2-aryl-4-phenyl-1H-imidazoles. nih.gov This approach offers several advantages, including milder conditions, high atom economy, easy extraction, and minimal waste generation. nih.gov

The use of water as a solvent is another key aspect of green imidazole synthesis. researchgate.netscispace.com As demonstrated in the one-pot synthesis of imidazo[1,2-a]pyridines, conducting reactions in water can eliminate the need for hazardous organic solvents. researchgate.net Ionic liquids are also being explored as recyclable and environmentally friendly reaction media. tandfonline.com For example, a tetrabutylammonium (B224687) bromide (TBAB)-catalyzed, one-pot condensation of ammonium acetate, a diketone, and an aryl aldehyde provides a green method for synthesizing 2,4,5-triaryl imidazoles with high yields and short reaction times. tandfonline.com

Mechanochemistry, which involves conducting reactions in a ball mill without the use of solvents, is another promising green approach. mdpi.com This technique has been successfully applied to the synthesis of substituted imidazoles, offering a solvent-free alternative to traditional methods that often require high temperatures and long reaction times. mdpi.com

By incorporating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible.

Microwave-Assisted Synthesis Protocols for Imidazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology in medicinal and synthetic chemistry, offering significant advantages over conventional heating methods. nih.govuit.no The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing reaction yields and product purity. nih.govuit.nounivpancasila.ac.id This rapid and efficient heating is a result of the direct interaction of microwaves with polar molecules in the reaction mixture. mdpi.com

In the context of imidazole synthesis, MAOS has been successfully employed for various multi-component reactions. nih.govderpharmachemica.com For instance, the one-pot synthesis of 2,4,5-trisubstituted imidazoles from the condensation of 1,2-diketones, aldehydes, and ammonium acetate can be significantly accelerated under microwave irradiation. nih.govsci-hub.se Solvent-free microwave-assisted conditions have also proven effective, further enhancing the green credentials of the synthesis by eliminating the need for volatile and often toxic organic solvents. mdpi.com

Several studies have highlighted the benefits of MAOS for preparing a diverse range of imidazole derivatives. researchgate.netmu-varna.bg For example, the synthesis of 2,4,5-triaryl-1H-imidazoles has been achieved in excellent yields by irradiating a mixture of benzil, an aromatic aldehyde, and ammonium acetate in a microwave oven for just a few minutes. scispace.com While many published protocols focus on aryl-substituted imidazoles, the principles are broadly applicable to other derivatives. nih.gov However, the synthesis of specific halogenated imidazoles, such as those bearing chloro and bromo groups on the phenyl ring, has been successful, whereas derivatives with certain other functional groups could not be obtained under the same conditions, indicating that substrate scope can be a limitation. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Imidazole Derivatives

ProductMethodCatalystReaction TimeYield (%)Reference
Phenyl-substituted ImidazoleConventionalCu(OTf)₂10 h61 nih.gov
Phenyl-substituted ImidazoleMicrowaveCu(OTf)₂2 h86 nih.gov
2,4,5-Trisubstituted ImidazolesConventionalH₂SO₄-SiO₂90-120 min82-95 nih.gov
2,4,5-Trisubstituted ImidazolesMicrowaveIonic Liquid2-5 min88-95 acs.org
2-Aryl-4-phenyl-1H-imidazolesSonicationNone20-30 min80-92 nih.gov
2,4,6-triaryl-1H-imidazoleMicrowaveNone5-8 min90-95 derpharmachemica.comresearchgate.net

The data clearly demonstrates that microwave-assisted methods consistently outperform conventional heating in terms of reaction speed and often yield. nih.gov This efficiency is crucial for the rapid generation of libraries of compounds for screening and for streamlining the production of key intermediates like halogenated imidazoles. mdpi.com

Utilization of Environmentally Benign Solvents (e.g., Polyethylene Glycol) and Recyclable Catalysts

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. acs.org This includes the use of environmentally benign solvents and recyclable catalysts, which address issues of toxicity, waste generation, and sustainability. nih.govwikipedia.org

Environmentally Benign Solvents:

Polyethylene glycol (PEG) has gained prominence as a green reaction medium for the synthesis of imidazole derivatives. researchgate.netscispace.com PEG is non-toxic, inexpensive, readily available, and can often be recycled and reused. derpharmachemica.comscispace.com The synthesis of 2,4,5-triaryl-1H-imidazoles has been successfully carried out in PEG under microwave irradiation, providing excellent yields without the need for a traditional catalyst. mu-varna.bgscispace.com The solvent itself can promote the reaction, and after completion, the product can often be precipitated by adding water, allowing for easy separation and recovery of the PEG for subsequent runs. scispace.com Deep eutectic solvents (DESs) represent another class of green solvents that are gaining attention. researchgate.netresearchgate.net These systems, which can act as both the solvent and catalyst, are often biodegradable, recyclable, and prepared from readily available starting materials. researchgate.netresearchgate.net

Recyclable Catalysts:

The development of heterogeneous and magnetically separable catalysts is a significant step towards sustainable chemical processes. These catalysts can be easily recovered from the reaction mixture and reused multiple times without a significant loss of activity, reducing both cost and waste. rsc.orgasianpubs.orgacademie-sciences.fr

Several types of recyclable catalysts have been employed for imidazole synthesis:

Magnetic Nanoparticles: Catalysts based on iron oxide (Fe₃O₄) nanoparticles have been used for the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles. asianpubs.org These catalysts are highly efficient and can be easily separated from the reaction mixture using an external magnet, allowing for their reuse in multiple reaction cycles with minimal loss of catalytic activity. sci-hub.seasianpubs.org Other magnetic catalysts, such as copper ferrite (B1171679) (CuFe₂O₄) and cobalt ferrite (CoFe₂O₄), have also been reported for the synthesis of various imidazole derivatives. sci-hub.seresearchgate.net

Silica-Supported Catalysts: Silica (B1680970) chloride (SiO₂-Cl) and sulfuric acid supported on silica gel (H₂SO₄-SiO₂) have been utilized as efficient and reusable heterogeneous catalysts for the synthesis of tri- and tetrasubstituted imidazoles under solvent-free conditions. nih.govacademie-sciences.fr These solid acid catalysts are advantageous due to their ease of handling, recovery, and reusability. academie-sciences.fr

Other Nanocatalysts: Various other nanostructured catalysts, including those based on copper, nickel, and composites with materials like graphene oxide or cellulose, have been developed. nih.govsci-hub.sersc.org These catalysts often exhibit high reactivity and can be recycled for several runs. rsc.org

Table 2: Performance and Reusability of Various Recyclable Catalysts in Imidazole Synthesis

CatalystSynthesis TypeConditionsReusability (Runs)Key AdvantagesReference
Nano-Fe₃O₄1,2,4,5-Tetrasubstituted ImidazolesSolvent-free, 140 °CNot specified, but reusableEconomical, clean, easy isolation asianpubs.org
Cu@imine/Fe₃O₄ MNPs1,2,4,5-Tetrasubstituted ImidazolesSolvent-free6High reactivity, short reaction times rsc.org
Silica Chloride2,4,5-Triaryl ImidazolesSolvent-freeMultipleHigh yield, short reaction time, economical academie-sciences.fr
Cellulose/γ-Fe₂O₃/AgTrisubstituted ImidazolesSolvent-free, 100 °C5Green, eco-friendly sci-hub.se
Fe₃O₄@g-C₃N₄2,4,5-Trisubstituted ImidazolesEthanol, refluxNot specified, but reusableGood-to-excellent yields sci-hub.se
Ternary DESTri- and Tetrasubstituted ImidazolesMild conditions5Dual solvent/catalyst, cost-effective researchgate.netresearchgate.net

The combination of green solvents like PEG with microwave irradiation or the use of highly efficient, recyclable catalysts represents a powerful and sustainable approach for the synthesis of imidazole analogs, paving the way for more environmentally responsible production of compounds like this compound. derpharmachemica.comsci-hub.se

Synthetic Challenges and Future Developments in Halogenated Imidazole Production

Despite recent advances, the synthesis of specifically substituted halogenated imidazoles like this compound presents several challenges. A primary difficulty lies in achieving regioselective halogenation. Introducing two different halogens at specific positions on the imidazole ring without forming isomeric byproducts can be complex and often requires multi-step synthetic routes with careful control of reaction conditions. mdpi.comnih.govresearchgate.net

Future developments in the production of halogenated imidazoles are focused on overcoming these challenges by leveraging the advanced methodologies discussed previously. The key areas of focus include:

Development of Regioselective Methods: There is a critical need for new synthetic protocols that offer high regiocontrol in the dihalogenation of the imidazole core. This may involve the use of novel directing groups, specific catalysts that can differentiate between the C-4 and C-5 positions, or sequential halogenation strategies under mild conditions. Electrochemical methods are also emerging as a green approach for controlled C-H halogenation. bohrium.com

Expansion of Green Chemistry Approaches: The continued application and refinement of green chemistry principles are paramount. nih.gov This involves designing syntheses with high atom economy, minimizing the use of protecting groups, and further exploring benign solvents like water, supercritical CO₂, and deep eutectic solvents. acs.orgwikipedia.org The development of next-generation recyclable catalysts with even higher activity and stability will be crucial.

Process Intensification: The integration of technologies like microwave synthesis and flow chemistry is expected to play a larger role. These techniques allow for rapid heating, precise temperature control, and improved safety, making them well-suited for optimizing reaction conditions and enabling a more streamlined, scalable, and efficient production of halogenated imidazoles. mdpi.com

Catalyst-Free Reactions: Research into catalyst-free reaction conditions, often facilitated by microwave irradiation or the use of unique solvent properties, offers a promising avenue for simplifying synthetic protocols and reducing costs and environmental impact. acs.orgscispace.comresearchgate.net

By addressing the fundamental challenges of regioselectivity and process efficiency through the lens of modern and sustainable synthetic chemistry, the future production of complex molecules like this compound can become more practical, economical, and environmentally responsible.

Chemical Reactivity and Derivatization Strategies

Reactivity Profile of the Imidazole (B134444) Ring System in 4-Bromo-5-chloro-1H-imidazole

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms, which gives it a distinct set of chemical properties. The presence of both an "amino-like" nitrogen (N-1) and an "imino-like" nitrogen (N-3) within the five-membered ring results in a system that is both π-excessive and has a significant dipole moment. gacariyalur.ac.in However, the substitution with both bromine and chlorine atoms at the C-4 and C-5 positions dramatically alters this fundamental reactivity.

The reactivity of aromatic and heteroaromatic systems is often discussed in terms of their nucleophilicity in reactions like electrophilic aromatic substitution (EAS). acs.org Unsubstituted imidazoles are generally considered good nucleophiles due to their π-rich nature. acs.orgacs.org However, the introduction of halogen substituents fundamentally changes this characteristic.

Halogens are electron-withdrawing groups via the inductive effect, yet they can be ortho-, para-directing in electrophilic aromatic substitutions. wuxibiology.com In the case of this compound, the two powerful electron-withdrawing halogen atoms significantly decrease the electron density of the imidazole ring. This deactivation makes the ring much less nucleophilic and therefore less susceptible to electrophilic attack compared to the parent imidazole. acs.org

Conversely, this electron withdrawal renders the halogen-bearing carbon atoms (C-4 and C-5) electrophilic. evitachem.com This increased electrophilicity makes these positions susceptible to attack by nucleophiles, facilitating nucleophilic substitution reactions. evitachem.com The presence of halogens can also influence the molecule's interaction with surfaces and its potential to undergo dissociation at the carbon-halogen bond. researchgate.net Theoretical studies on related halo-imidazoles have shown that halogenation can lead to a significant lengthening of the C-halogen bond upon adsorption to a metal surface, facilitating its cleavage. researchgate.net

The general order of nucleophilicity among arenes and heteroarenes places electron-rich systems like pyrroles and indoles as strong nucleophiles, alkyl-substituted arenes as moderate, and haloarenes or those with electron-withdrawing groups as poor nucleophiles. acs.org By this classification, this compound is considered a poor nucleophile.

A key feature of 1H-imidazoles is annular tautomerism, a process where the proton on the N-1 nitrogen migrates to the N-3 nitrogen. gacariyalur.ac.inresearchgate.net For the parent 1H-imidazole, this creates two equivalent tautomeric forms. gacariyalur.ac.in In asymmetrically substituted imidazoles, this results in two distinct chemical species. However, for this compound, the two possible tautomers that result from the migration of the N-H proton (this compound and 5-bromo-4-chloro-1H-imidazole) are identical due to the symmetrical substitution pattern relative to the nitrogen atoms. This is an example of degenerate tautomerism. csic.es

Computational studies have explored the potential for halogen atoms themselves to migrate in a process termed "halotropy." csic.es The proposed mechanism for the halogenation of imidazole, for instance, involves the formation of an N-halo intermediate, which then rearranges through a non-aromatic C-halo tautomer to the C-halogenated product. csic.es While aromatic tautomers are significantly more stable than their non-aromatic counterparts, the transition states for these migrations are a subject of theoretical investigation. researchgate.netcsic.es

The imidazole ring is basic and acts as an excellent nucleophile through its nitrogen atoms. gacariyalur.ac.in The pKa of the conjugate acid of imidazole is approximately 7.0, making it a weak base. The electron-withdrawing effects of the bromine and chlorine atoms in this compound are expected to reduce the basicity of the nitrogen atoms, making the compound more acidic compared to unsubstituted imidazole.

Cross-Coupling Reactions and Advanced Functional Group Transformations of this compound

The presence of two distinct halogen atoms makes this compound a valuable substrate for cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions allow for the selective functionalization of the imidazole core.

Palladium-catalyzed C-N cross-coupling reactions are a primary method for preparing amino-substituted heterocycles. acs.org However, five-membered heterocyclic halides like bromoimidazoles are known to be challenging coupling partners, often due to their ability to inhibit or deactivate the palladium catalyst. acs.orgnih.gov Despite these challenges, efficient methods have been developed for the amination of unprotected bromoimidazoles. nih.govacs.org

Research has shown that the use of a specialized palladium precatalyst based on the bulky biarylphosphine ligand tBuBrettPhos enables the effective amination of 4-bromo-1H-imidazole under mild conditions. acs.orgnih.gov This protocol has proven effective for a broad range of coupling partners, including electron-rich, electron-deficient, and heteroaromatic amines, providing access to 4-aminoimidazoles that are otherwise difficult to prepare. acs.org The reaction typically employs a base such as lithium bis(trimethylsilyl)amide (LHMDS) in a solvent like tetrahydrofuran (B95107) (THF). nih.gov

Table 1: Palladium-Catalyzed Amination of 4-Bromo-1H-imidazole with Various Amines acs.orgnih.gov
Amine Coupling PartnerProductYield (%)Notes
Aniline (B41778)N-phenyl-1H-imidazol-4-amine70Reaction optimized with tBuBrettPhos ligand.
4-EthoxyanilineN-(4-ethoxyphenyl)-1H-imidazol-4-amine85Electron-rich aniline is a suitable partner.
4-CyanoanilineN-(4-cyanophenyl)-1H-imidazol-4-amine76Electron-deficient aniline is well-tolerated.
3-AminopyridineN-(pyridin-3-yl)-1H-imidazol-4-amine72Heteroaromatic amines are effective nucleophiles.
2-AminopyrimidineN-(pyrimidin-2-yl)-1H-imidazol-4-amine68Demonstrates applicability to other N-heterocycles.

Other cross-coupling reactions, such as the Suzuki-Miyaura reaction for forming C-C bonds, are also applicable to haloimidazoles. researchgate.net While some conditions have resulted in low yields for 4-bromoimidazole, the development of specialized catalysts and reaction protocols continues to expand the scope of these transformations. nih.govresearchgate.net The Sonogashira coupling, which forms a bond between a terminal alkyne and an aryl halide, has also been successfully applied to functionalize bromo-substituted nitrogen heterocycles. beilstein-journals.org

The electrophilic nature of the C-4 and C-5 carbons in this compound makes them targets for nucleophilic substitution. evitachem.com In these reactions, a nucleophile replaces either the bromine or chlorine atom. The relative reactivity of the C-Br versus the C-Cl bond often allows for selective substitution, as the C-Br bond is typically weaker and the bromide ion is a better leaving group than the chloride ion.

This reactivity is a cornerstone of synthetic strategies involving halogenated imidazoles. For example, related 1-aryl-4-chloro-5-chloromethyl-1H-imidazoles have been shown to react with a variety of nucleophiles, including sodium azide, secondary amines, and thiols, to replace the chlorine atom in the chloromethyl group. researchgate.net Similarly, nucleophilic cine-substitution has been observed in imidazole N-oxides, where an O-acylated N-oxide function is displaced by a halide anion to form a 2-haloimidazole. researchgate.net These examples underscore the principle that halogenated positions on the imidazole ring are reactive sites for building molecular complexity through nucleophilic substitution. researchgate.netdergipark.org.tr

Strategic Derivatization for Enhanced Functionality and Specific Applications

The chemical reactivity inherent to this compound allows it to serve as a versatile building block for the synthesis of more complex, functionalized molecules. The strategic derivatization of this core structure is a common approach in medicinal chemistry and materials science to develop compounds with tailored properties. amazonaws.comopenmedicinalchemistryjournal.com

Lead identification and subsequent derivatization of nitrogen heterocycles are crucial steps in drug discovery. openmedicinalchemistryjournal.com For instance, the introduction of lipophilic groups can enhance bioavailability, a strategy employed in the development of potential anticancer agents where a 4-bromobenzoyl derivative showed high efficacy. acs.org The synthesis of the anti-tuberculosis drug Delamanid utilizes a 2-bromo-4-nitroimidazole (B1265489) intermediate, highlighting the importance of haloimidazole scaffolds in constructing pharmacologically active agents. mdpi.com

The cross-coupling and substitution reactions discussed previously are the primary tools for this strategic derivatization.

Palladium-catalyzed amination allows for the introduction of a wide array of aryl, heteroaryl, and alkylamino groups, creating libraries of compounds for biological screening. acs.orgnih.gov

Suzuki-Miyaura and Sonogashira couplings enable the attachment of diverse carbon-based fragments, expanding the structural and electronic diversity of the final products. researchgate.netbeilstein-journals.org

Nucleophilic substitution provides a direct route to introduce functionalities like azides, thiols, and alkoxides at the C-4 or C-5 positions. researchgate.net

By leveraging the differential reactivity of the two halogen atoms, sequential and regioselective derivatization can be achieved, offering precise control over the final molecular architecture and its associated functions.

Acylation, Silylation, and Alkylation of the Imidazole Nitrogen for Modifying Reactivity

The presence of a pyrrole-type nitrogen in the this compound ring provides a key handle for derivatization through acylation, silylation, and alkylation. These modifications not only serve to protect the imidazole nitrogen during subsequent reactions but also play a significant role in altering the electronic properties and, consequently, the reactivity of the entire molecule.

Acylation of the imidazole nitrogen is a common strategy to introduce an acyl group, which can serve as a removable protecting group or as a permanent feature of the final molecule. Carbonylazoles, for instance, are recognized as chemoselective and efficient acylating agents under various conditions. escholarship.org The reactivity of these reagents can be enhanced through catalysis with pyridinium (B92312) salts or specific bases like DBU and DABCO. escholarship.org

Silylation , the introduction of a silyl (B83357) group (e.g., trimethylsilyl), is another important technique. The Vorbrüggen silylation method, for example, is employed in the synthesis of imidazole nucleosides. researchgate.net This approach involves the reaction of the silylated heterocycle with a sugar precursor. Silyl groups can also act as protecting groups that direct lithiation to other positions on the imidazole ring, as seen in the synthesis of substituted 1-(benzyloxy)imidazoles. acs.org Base-catalyzed desilylation can then be used to remove the silyl group. acs.org

Alkylation of the imidazole nitrogen introduces an alkyl group, which can significantly impact the compound's biological properties. Reactions with alkyl halides or alkyl halocarboxylates, often in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), are effective methods for N-alkylation. researchgate.net The choice of the alkylating agent and reaction conditions can be tailored to achieve the desired substitution pattern.

These N-derivatization strategies are fundamental tools for chemists to fine-tune the steric and electronic characteristics of the this compound scaffold, thereby enabling the synthesis of a diverse array of derivatives with tailored reactivity and potential biological functions.

Introduction of Diverse Pharmacophores and Ligand Moieties onto the Imidazole Scaffold

The this compound core serves as a versatile scaffold for the attachment of various pharmacophores and ligand moieties, a key strategy in the discovery of new therapeutic agents. researchgate.net The halogen atoms at positions 4 and 5 provide reactive sites for cross-coupling reactions, allowing for the introduction of a wide range of substituents.

One of the most powerful methods for this purpose is the palladium-catalyzed cross-coupling reaction . This class of reactions enables the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, the Suzuki coupling can be used to introduce aryl groups at the halogenated positions of the imidazole ring. baranlab.org The regioselectivity of these reactions is a critical consideration, often influenced by the relative reactivity of the C-Br and C-Cl bonds. In many polyhalogenated heterocycles, the oxidative addition of palladium to the C-X bond is the selectivity-determining step, which can be influenced by factors such as bond dissociation energies and the electronic properties of the heterocycle. baranlab.org

Furthermore, the introduction of pharmacophores can be achieved through a sequence of reactions. For example, the synthesis of imidazole-based thiosemicarbazones involves the initial condensation of a 4-chloro-1H-imidazole-5-carbaldehyde with thiosemicarbazide. researchgate.net This demonstrates how the imidazole scaffold can be first functionalized with a reactive group (an aldehyde in this case) which then serves as a point of attachment for a pharmacophoric moiety.

The ability to introduce diverse chemical functionalities onto the this compound core allows for the systematic exploration of structure-activity relationships (SAR). By varying the nature of the appended pharmacophores, medicinal chemists can optimize the biological activity, selectivity, and pharmacokinetic properties of the resulting derivatives. This strategic derivatization is a cornerstone of modern drug discovery, transforming a simple heterocyclic core into a platform for the development of novel and potent bioactive molecules. researchgate.net

Reaction Path Prediction and Regioselectivity Analysis in Imidazole Derivative Synthesis

The synthesis of specifically substituted imidazole derivatives from a polyhalogenated precursor like this compound necessitates a thorough understanding of reaction pathways and regioselectivity. Predicting the outcome of a reaction, particularly which halogen will be substituted, is crucial for efficient and targeted synthesis.

Several factors influence the regioselectivity of substitution reactions on the imidazole ring. In electrophilic aromatic substitution, the inherent electronic properties of the imidazole nucleus play a significant role. researchgate.net For polyhalogenated heterocycles, the prediction of regioselectivity in cross-coupling reactions is more complex. While carbon-halogen bond dissociation energies (BDEs) provide a starting point, they are not always the sole determinant of reactivity. baranlab.org

A more nuanced understanding comes from considering the energetics of the transition state of the rate-determining step, which is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. baranlab.org Computational methods, such as the RegioSQM method, have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions. amazonaws.com This method identifies the most nucleophilic centers by calculating the free energies of protonation at different positions. amazonaws.com While developed for electrophilic substitution, the underlying principles of identifying electron-rich or electron-deficient sites are relevant to understanding the reactivity in other transformations.

For cross-coupling reactions on polyhalo heterocycles, it has been proposed that the regioselectivity is determined by a combination of the distortion energy of the C-X bond and the interaction between the LUMO of the heterocycle and the HOMO of the palladium catalyst. baranlab.org Experimental methods, such as analyzing the ¹H-NMR of the dehalogenated substrate, can also provide predictive power. The proton with the largest chemical shift often corresponds to the most electron-deficient carbon, which is the preferred site for nucleophilic attack or oxidative addition. baranlab.org

A comprehensive analysis of these factors, including steric effects, the nature of the catalyst, and the specific reaction conditions, is essential for accurately predicting the reaction path and achieving the desired regioselectivity in the synthesis of this compound derivatives. This predictive capability is invaluable for minimizing the formation of undesired isomers and streamlining the synthesis of complex target molecules.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. While detailed experimental spectra for 4-bromo-5-chloro-1H-imidazole are not widely published, analysis of closely related compounds and theoretical principles allows for a confident prediction of its spectral characteristics.

For this compound, the imidazole (B134444) ring contains a single proton at the C2 position. This would result in a single, uncoupled signal (a singlet) in the ¹H NMR spectrum. For a similar compound, 4,5-dichloroimidazole, the corresponding proton signal appears at approximately 7.73 ppm when measured in a DMSO-d6 solvent. The chemical environment of the C2 proton in this compound is expected to be in a similar downfield region due to the electronegative nature of the adjacent nitrogen atoms and the halogen substituents on the ring.

The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms in the imidazole ring (C2, C4, and C5). The chemical shifts of these carbons are influenced by the attached atoms. The C2 carbon, situated between two nitrogen atoms, will appear significantly downfield. The C4 and C5 carbons, being directly bonded to bromine and chlorine respectively, will have their chemical shifts influenced by the differing electronegativity and anisotropic effects of these halogens.

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments establish connectivity between atoms.

COSY (Correlation Spectroscopy): In this molecule, with only one isolated proton, a standard ¹H-¹H COSY spectrum would not be informative as there are no protons to couple with.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment would show a correlation between the C2 proton and the C2 carbon, definitively linking the proton signal to its corresponding carbon in the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure. The molecular formula for this compound is C₃H₂BrClN₂. biosynth.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a molecule. The monoisotopic mass of this compound is calculated to be 179.909 Da. uni.lu An experimental HRMS measurement yielding a value extremely close to this calculated mass would serve as definitive proof of the compound's elemental formula, C₃H₂BrClN₂. The distinct isotopic pattern created by the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) provides a unique and easily identifiable signature in the mass spectrum.

Electrospray Ionization (ESI) is a soft ionization technique that typically forms protonated molecules, [M+H]⁺, or other adducts with minimal fragmentation. This is particularly useful for determining the molecular weight of the intact molecule. For this compound, various adducts can be predicted for analysis by techniques like ESI-MS. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Adducts for C₃H₂BrClN₂ uni.lu

Adduct TypePredicted m/z
[M+H]⁺180.91628
[M-H]⁻178.90172
[M+Na]⁺202.89822
[M+K]⁺218.87216
[M+NH₄]⁺197.94282

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational frequencies of bonds within the molecule. For this compound, key expected absorption bands would include:

N-H stretch: A broad absorption band typically in the region of 3100-3300 cm⁻¹ is characteristic of the N-H bond in the imidazole ring.

C=N stretch: A sharp absorption band around 1620-1680 cm⁻¹ would correspond to the carbon-nitrogen double bond within the aromatic ring.

C-Cl and C-Br stretches: The carbon-halogen bond vibrations occur in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The C-Cl stretch is often found around 700-750 cm⁻¹, while the C-Br stretch appears at a lower frequency, usually in the 550-650 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. Imidazole and its derivatives are known to absorb UV light due to π-π* transitions within the aromatic ring. Unsubstituted imidazole typically shows a strong absorption maximum around 209-211 nm. The presence of halogen substituents on the ring is expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength.

Identification of Key Functional Groups and Vibrational Modes

The infrared (IR) spectrum of this compound is instrumental in identifying its key functional groups and understanding the vibrational modes of its molecular structure. While a specific, publicly available, peer-reviewed FT-IR spectrum for this compound is not readily found in the searched literature, the expected characteristic absorption bands can be inferred from the analysis of related imidazole compounds.

The imidazole ring itself is characterized by a set of distinct vibrational frequencies. The N-H stretching vibration typically appears as a broad band in the region of 3200-3500 cm⁻¹, indicative of hydrogen bonding in the solid state. The C=N stretching vibration is expected to be observed around 1650 cm⁻¹, while C-H stretching of the imidazole ring usually appears above 3000 cm⁻¹. The in-plane and out-of-plane bending vibrations of the ring structure would be found in the fingerprint region (below 1500 cm⁻¹).

Table 1: Predicted Key FT-IR Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3200-3500
C-H (imidazole)Stretching>3000
C=NStretching~1650
Imidazole RingIn-plane bending<1500
Imidazole RingOut-of-plane bending<1000
C-ClStretching<800
C-BrStretching<700

It is important to note that these are predicted values based on the known ranges for similar functional groups and that experimental verification is necessary for precise assignment.

Electronic Transitions and Absorption Characteristics

Imidazole and its derivatives typically exhibit π → π* transitions in the UV region. The imidazole ring is an aromatic system with delocalized π-electrons. The absorption maxima (λmax) for these transitions are influenced by the substituents on the ring. The presence of bromine and chlorine atoms, which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted imidazole. This is due to the extension of the conjugated system by the lone pair electrons of the halogens.

The electronic spectrum of this compound would likely show absorption bands in the range of 200-300 nm. The exact position and intensity of these bands would depend on the solvent used for the measurement, as solvent polarity can affect the energy levels of the molecular orbitals involved in the electronic transitions.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Unfortunately, a published crystal structure for this compound could not be located in the searched databases. However, studies on related dihalogenated imidazoles provide valuable insights into the expected structural features acs.org.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Based on the analysis of similar structures, the imidazole ring in this compound is expected to be planar. The bond lengths within the ring would reflect the aromatic character, with C-N and C-C bond distances intermediate between single and double bonds. The C-Br and C-Cl bond lengths would be consistent with those observed for halogenated aromatic compounds. The bond angles within the five-membered ring will be approximately 108°, with some deviation due to the different sizes of the nitrogen, carbon, and halogen atoms. The dihedral angles would confirm the planarity of the imidazole ring.

Intermolecular Interactions and Crystal Packing Phenomena

The crystal packing of this compound is anticipated to be governed by a combination of intermolecular forces. Hydrogen bonding between the N-H group of one molecule and a nitrogen atom of an adjacent molecule is a common and strong interaction in imidazole derivatives, often leading to the formation of chains or networks acs.org.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of chemical compounds and for their separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques for the separation, identification, and quantification of components in a mixture. While specific HPLC or UPLC methods for this compound are not detailed in the available literature, general methods for imidazole derivatives can be adapted.

A typical approach would involve reversed-phase chromatography, where a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. The mobile phase often consists of a mixture of water or a buffer and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with different polarities. Detection is commonly performed using a UV detector, set at a wavelength where the analyte absorbs strongly. UPLC, which utilizes smaller particle size columns and higher pressures, can offer faster analysis times and improved resolution compared to traditional HPLC. The development of a specific HPLC or UPLC method for this compound would require experimental optimization of parameters such as the column type, mobile phase composition, flow rate, and detector settings to achieve the desired separation and sensitivity.

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, direct GC analysis of polar compounds such as this compound is challenging due to their low volatility, which stems from the presence of the imidazole ring and the active hydrogen on the nitrogen atom. researchgate.net These features can lead to strong intermolecular hydrogen bonding, resulting in poor peak shape, broad peaks, and potential thermal decomposition at the high temperatures required for elution. researchgate.netresearch-solution.com To overcome these limitations, derivatization is employed to convert the polar analyte into a more volatile and thermally stable derivative suitable for GC analysis. research-solution.comphenomenex.com

The primary goal of derivatization in this context is to replace the active hydrogen on the imidazole ring with a non-polar group, thereby reducing polarity and increasing volatility. phenomenex.com Common derivatization strategies applicable to imidazoles include silylation and acylation. research-solution.com

Silylation is a widely used technique that introduces a trimethylsilyl (B98337) (TMS) group to the molecule. phenomenex.com Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) are highly reactive towards nitrogen-containing compounds like imidazoles. tcichemicals.com Another common reagent, N-trimethylsilylimidazole (TMSI), is also effective for derivatizing compounds with active hydrogens, including phenols, alcohols, and carboxylic acids. phenomenex.com The resulting TMS derivative of this compound would exhibit significantly lower polarity and a lower boiling point, making it amenable to GC analysis. phenomenex.com

Acylation is another effective method where an acyl group is introduced to the imidazole nitrogen. research-solution.com This reaction converts the polar amine functionality into a less polar and more volatile amide. research-solution.com Reagents like isobutyl chloroformate have been successfully used to derivatize various imidazole-like compounds for GC-Mass Spectrometry (GC-MS) analysis. gdut.edu.cn

For trace analysis of this compound, the combination of GC with a highly sensitive detector is essential. Given its halogenated structure, an Electron Capture Detector (ECD) would be particularly suitable, as it is highly selective and sensitive to halogen-containing compounds. hpst.czresearchgate.net Alternatively, coupling GC with Mass Spectrometry (GC-MS) provides high sensitivity and the added advantage of structural confirmation through mass fragmentation patterns. gdut.edu.cnrestek.com For complex matrices, tandem mass spectrometry (GC-MS/MS) can offer enhanced selectivity and reduce interferences. hpst.cz

A recent study developed a method for the determination of several imidazole-like compounds using GC-MS after derivatization with isobutyl chloroformate. gdut.edu.cn The method was optimized for derivatization conditions, including the use of pyridine (B92270) as a catalyst and controlling the pH for efficient extraction. gdut.edu.cn This approach yielded low detection limits, demonstrating its suitability for trace analysis. gdut.edu.cn

The findings from such research can be extrapolated to devise a method for this compound. The table below illustrates hypothetical results from a GC-MS analysis of a derivatized sample.

Table 1: Hypothetical GC-MS Data for Derivatized this compound

ParameterValue/ObservationReference
Derivatization Reagent Isobutyl chloroformate gdut.edu.cn
GC Column Low-polarity siloxane-based capillary column phenomenex.com
Injector Temperature 250 °CGeneral GC Practice
Oven Program 100 °C (1 min), ramp to 280 °C at 10 °C/minGeneral GC Practice
Detector Mass Spectrometer (Scan mode) gdut.edu.cn
Retention Time (RT) ~15.2 minHypothetical
Precursor Ion (M+) of Derivative m/z 294/296/298 (based on isotopic pattern of Br and Cl)Calculated
Key Fragment Ions (m/z) m/z 193/195/197 (Loss of isobutoxycarbonyl group), m/z 57 (Butyl fragment)Inferred

This table is interactive. Click on the headers to sort the data.

This hypothetical data illustrates how the derivatized compound would produce a characteristic molecular ion peak reflecting the isotopic distribution of bromine and chlorine, along with predictable fragment ions, allowing for both quantification and confident identification at trace levels.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction.rsc.orggoogleapis.com

Quantum chemical calculations are fundamental to understanding the electronic makeup of 4-bromo-5-chloro-1H-imidazole and predicting its reactivity. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the molecule's electronic distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It is employed to predict the most stable three-dimensional arrangement of atoms (molecular geometry) by finding the minimum energy state on the potential energy surface. bohrium.com For imidazole (B134444) derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-31G(d,p), provide accurate predictions of bond lengths, bond angles, and dihedral angles. bohrium.comuctm.edumdpi.com

These calculations are not limited to geometry; they also determine crucial electronic properties. The total electronic energy, dipole moment, and the distribution of electron density are key outputs. The molecular electrostatic potential (MEP), mapped onto the electron density surface, is particularly insightful as it identifies electron-rich and electron-poor regions, highlighting potential sites for electrophilic and nucleophilic attack. bohrium.comtandfonline.com

Table 1: Representative Parameters and Outputs of DFT Calculations for Imidazole Derivatives This table is illustrative of typical DFT study parameters for related heterocyclic compounds, as direct DFT data for this compound is not extensively published.

Parameter/OutputDescriptionTypical Method/Basis SetReference Example
Geometry Optimization Calculation of the lowest-energy arrangement of atoms.B3LYP/6-311G(d,p)Optimization of substituted imidazole ligands to correlate with experimental X-ray data. bohrium.com
Vibrational Frequencies Prediction of infrared and Raman spectra to confirm the structure and characterize vibrational modes.B3LYP/6-311++G(d,p)Analysis of vibrational spectra for benzamide (B126) derivatives. researchgate.net
Electronic Energy The total energy of the molecule in its optimized geometry.B3LYP/6-31G(d,p)Used to compare the stability of different isomers or conformers. uctm.edu
Molecular Electrostatic Potential (MEP) A map of electrostatic potential on the electron density surface, indicating reactive sites.DFT/B3LYPIdentification of electron-rich nitrogen atoms and electropositive regions on imidazole rings. tandfonline.com

Frontier Molecular Orbital (FMO) Theory and its Application to Reactivity Prediction.diva-portal.org

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.ukacs.org The energy and localization of these orbitals are critical in determining the nature of chemical reactions. cdnsciencepub.com

For this compound, the HOMO would likely be distributed over the π-system of the imidazole ring, while the LUMO would also be associated with the ring and the halogen substituents. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy reflects its ability to accept electrons (electrophilicity). cdnsciencepub.com

Table 2: Calculated Electronic Structure Parameters for Imidazo[4,5-b]pyridine Derivatives This table shows representative FMO data from related heterocyclic compounds to illustrate the concept.

CompoundEHOMO (eV)ELUMO (eV)ΔE (eV)
Derivative 4-6.215-2.6073.608
Derivative 7-6.653-2.9693.684
Data sourced from a DFT study on imidazo[4,5-b]pyridine derivatives, indicating that compound 4 is predicted to be more reactive than compound 7 due to its smaller energy gap and higher hardness value. uctm.edu

Reaction Mechanism Elucidation and Transition State Modeling for Imidazole Transformations.diva-portal.org

Computational chemistry provides powerful tools for mapping the entire pathway of a chemical reaction, from reactants to products. This involves identifying intermediate structures and, most importantly, the high-energy transition state that connects them.

Understanding the mechanism of imidazole transformations, such as substitution or cyclization reactions, requires the characterization of reaction pathways and their associated energy barriers. Using DFT, researchers can model the transition state (TS) structure for a proposed reaction step. researchgate.net The transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy (ΔG‡) of the reaction.

A lower activation energy implies a faster reaction rate. For instance, in the halogenation of imidazoles, theoretical calculations can predict the most likely site of substitution by comparing the activation energies for attack at different positions on the ring. csic.es Studies on related molecules have shown that DFT-based modeling can predict preferential bromination at a specific carbon atom due to a lower calculated activation energy compared to other potential sites. These calculations help rationalize experimental outcomes and predict the feasibility of new synthetic routes. semanticscholar.org

Table 3: Example of Calculated Activation Energies in Halogen Migration This table illustrates the concept with data from sigmatropic shifts in related systems, as specific data for this compound is not available.

Migration TypeSystemCalculated Barrier (kJ·mol⁻¹)Computational Level
H-shift (Csp³ → Csp²)Cyclopentadiene113.0B3LYP/6-31G* + ZPE
H-shift (Nsp³ → Csp²)Azole derivative186.2B3LYP/6-31G* + ZPE
F-shift (Csp³ → Csp²)Fluorinated derivative200.8B3LYP/6-31G* + ZPE
Data adapted from a study on hydrogen and halogen rearrangements in azoles. csic.es

Solvation-Free Energy Calculations and Optimization of Reaction Media.diva-portal.org

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational methods can quantify the effect of the solvent by calculating the solvation-free energy (ΔGsolv), which is the free energy change associated with transferring a molecule from the gas phase into a solvent. researchgate.net

Table 4: Comparison of Calculated vs. Experimental Hydration Free Energies (ΔG) using the GAFF Force Field This table provides an example of solvation free energy calculations for a set of 50 diverse compounds, demonstrating the methodology.

Water ModelRMSE (kJ/mol)Mean Error (kJ/mol)
SPC/E5.954.69
Data sourced from a study evaluating force fields for solvation free energy calculations. The Root-Mean-Square Error (RMSE) indicates the accuracy of the computational predictions against experimental values. diva-portal.org

Molecular Dynamics Simulations and Conformational Analysis of this compound Systems

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes its shape (conformation) at a given temperature. tandfonline.com

For a relatively rigid molecule like this compound, conformational analysis via potential energy surface scans can identify the most stable arrangement of its substituents. researchgate.net For larger systems involving this imidazole derivative, such as a complex with a protein or other material, MD simulations are invaluable. They can assess the stability of such complexes, analyze intermolecular interactions like hydrogen bonds, and explore the conformational landscape of the molecule within its environment. tandfonline.comdntb.gov.ua These simulations are essential for applications in drug design, where understanding the dynamic binding of a ligand to its target is critical. researchgate.net

In Silico Screening and Molecular Docking Studies in Drug Discovery

In silico screening and molecular docking are cornerstone computational techniques in modern drug discovery. These methods allow for the rapid assessment of large libraries of compounds for their potential to interact with specific biological targets, such as proteins and enzymes. For imidazole derivatives like this compound, these studies can help identify potential therapeutic applications by predicting their binding affinity and mode of interaction with targets of interest.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the resulting interaction, often expressed as a binding energy or affinity. While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the principles of such studies on related imidazole derivatives are well-established.

For instance, studies on various substituted imidazoles have demonstrated their potential to bind to a range of biological targets. nih.govarabjchem.org These investigations typically involve the use of software like AutoDock Vina or UCSF Chimera to dock the imidazole derivatives into the active site of a target protein. indexacademicdocs.orgdergipark.org.tr The binding affinity is then calculated, providing a quantitative measure of the interaction. The interactions are often stabilized by a network of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds, given the presence of bromine and chlorine atoms.

A hypothetical docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the binding site of a selected protein. The results would be analyzed to identify key interactions between the imidazole ring, the bromine and chlorine substituents, and the amino acid residues of the protein. For example, the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or donors, while the halogen atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

The binding energies obtained from such studies for a series of imidazole derivatives can be used to establish structure-activity relationships (SAR), guiding the design of more potent and selective inhibitors. For example, a study on tetra-substituted imidazoles investigated their binding to the NADPH enzyme, with calculated binding energies correlating with their experimentally determined antioxidant potential. nih.govresearchgate.net

Table 1: Representative Binding Affinities of Imidazole Derivatives to Various Protein Targets (Hypothetical and Literature-Based Examples)

Imidazole DerivativeProtein TargetDocking Score (kcal/mol)Key InteractionsReference
Trisubstituted ImidazoleStaphylococcus aureus (PDB: 6xji)-Hydrogen bonds, hydrophobic interactions
Trisubstituted ImidazoleEscherichia coli (PDB: 6ul7)-Hydrogen bonds, hydrophobic interactions
4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenolNADPH enzyme (PDB: 2CDU)-6.37Not specified nih.govresearchgate.net
4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenolCyclin-dependent kinase 8 (CDK-8)-6.8Not specified researchgate.net

Note: The table includes data for related imidazole compounds to illustrate the application of molecular docking. Specific data for this compound is not available in the cited literature.

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical to its success. In silico methods provide a rapid and cost-effective way to predict these properties early in the drug discovery process. For imidazole derivatives, various computational tools and web servers, such as SwissADME and OSIRIS Property Explorer, are commonly used to estimate their pharmacokinetic and toxicity profiles. dergipark.org.tr

The conceptual framework for predicting the ADMET properties of a compound like this compound would involve calculating a range of molecular descriptors. These descriptors, which include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, are used in established models to predict properties like gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. dergipark.org.trnih.gov

For instance, Lipinski's "rule of five" is a widely used guideline to assess the drug-likeness of a compound based on some of these descriptors. Theoretical studies on various imidazole derivatives have shown that they often exhibit favorable ADMET profiles, suggesting good oral bioavailability and low toxicity. researchgate.net For example, a study on a series of imidazole derivatives predicted them to be non-mutagenic, non-tumorigenic, and non-irritant based on in silico predictions. researchgate.net

Table 2: Conceptual ADMET Profile for an Imidazole Derivative

ADMET PropertyPredicted Value/ClassificationSignificance in Drug Discovery
Absorption
Gastrointestinal (GI) AbsorptionHighIndicates good absorption from the gut after oral administration.
Blood-Brain Barrier (BBB) PermeantVariesDetermines if the compound can enter the central nervous system.
Distribution
Plasma Protein BindingModerate to HighAffects the free concentration of the drug available to act on its target.
Metabolism
CYP450 InhibitionVariesPredicts potential for drug-drug interactions.
Excretion
Renal/Hepatic ClearanceVariesIndicates how the compound is eliminated from the body.
Toxicity
MutagenicityLowPredicts the likelihood of causing genetic mutations.
CarcinogenicityLowPredicts the potential to cause cancer.

This table represents a conceptual framework. The actual values for this compound would need to be calculated using specific software.

Spectroscopic Property Prediction from First Principles (e.g., NMR, UV-Vis)

First-principles calculations, based on quantum mechanics, allow for the prediction of various spectroscopic properties of molecules with a high degree of accuracy. Density Functional Theory (DFT) is a particularly popular method for this purpose. dntb.gov.ua For this compound, these calculations can provide valuable information for its structural characterization and for understanding its electronic properties.

The prediction of Nuclear Magnetic Resonance (NMR) spectra involves calculating the magnetic shielding tensors of the nuclei in the molecule. tandfonline.com From these tensors, the chemical shifts of the different atoms (e.g., ¹H, ¹³C) can be determined. These predicted chemical shifts can then be compared with experimental NMR data to confirm the structure of the synthesized compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework for this purpose. tandfonline.com

Similarly, the prediction of Ultraviolet-Visible (UV-Vis) absorption spectra is achieved using Time-Dependent Density Functional Theory (TD-DFT). tandfonline.com This method calculates the electronic excitation energies and oscillator strengths of the molecule, which correspond to the wavelengths and intensities of the absorption bands in the UV-Vis spectrum. acs.org These calculations can provide insights into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions, which are characteristic of conjugated systems like the imidazole ring.

Biological Activity and Mechanistic Pharmacology of 4 Bromo 5 Chloro 1h Imidazole

General Overview of Imidazole's Pharmacological Significance

The imidazole (B134444) nucleus is a fundamental structural motif in a vast array of biologically active compounds, making it a cornerstone of medicinal chemistry. rjptonline.orgnih.gov This five-membered heterocyclic aromatic ring, containing two nitrogen atoms, is a constituent of several crucial natural products, including the amino acid histidine, histamine, and nucleic acids. rjptonline.orgnih.govneuroquantology.com Its unique structure allows for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. ajrconline.orgbohrium.com

Imidazole derivatives have been extensively investigated and developed for a wide range of therapeutic applications. These compounds have demonstrated significant potential as antimicrobial, antifungal, antiviral, anti-inflammatory, anticancer, and antihypertensive agents. rjptonline.orgneuroquantology.comjchemrev.com The versatility of the imidazole scaffold allows for chemical modifications that can fine-tune its biological activity, enhancing potency and selectivity for specific therapeutic targets. ajrconline.orgresearchgate.net This has led to the development of numerous imidazole-containing drugs used in clinical practice. rjptonline.org The ongoing research into imidazole derivatives continues to uncover new therapeutic possibilities, highlighting its status as a "privileged structure" in drug discovery. ajrconline.org

Antimicrobial Research and Efficacy

Derivatives of imidazole are a significant class of compounds investigated for their antimicrobial properties. nih.gov The antimicrobial activity of these compounds often depends on the nature and position of various substituents on the imidazole ring. researchgate.net

The antibacterial potential of imidazole derivatives has been evaluated against a range of bacterial species. For instance, certain 2-(5-chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes have been synthesized and assessed for their antimicrobial effects. researchgate.net

Studies have shown that some imidazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown inhibitory effects against Staphylococcus aureus. mdpi.com Specifically, 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole demonstrated an MIC of 7.8 μg/mL against S. aureus ATCC 25923 and 3.9 μg/mL against MRSA. mdpi.com Other research on 2-(2-butyl-4-chloro-1H-imidazol-5-yl-methylene)-substituted-benzofuran-3-ones indicated that compounds with halo (I, Br, and Cl) substituents on the benzene (B151609) ring might have increased antimicrobial activity. acgpubs.org

Some thiosemicarbazones derived from 4-chloro-1H-imidazole-5-carbaldehyde have shown moderate antimicrobial activity, with Minimal Bacteriostatic Concentrations (MBC) against Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922 generally ranging from 31.25–62.5 mg/ml. researchgate.net In a study of benzimidazole (B57391) derivatives, a compound containing a 4-chloro substituent (5g) was found to be the most effective antibacterial agent against Bacillus subtilis. d-nb.info

Interactive Table: Antibacterial Activity of Selected Imidazole Derivatives

Compound Bacterial Strain MIC (µg/mL) Reference
7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole S. aureus ATCC 25923 7.8 mdpi.com
7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole MRSA 3.9 mdpi.com

The imidazole core is a key component in the development of anti-tubercular agents. neuroquantology.com Research has shown that various substituted imidazole derivatives exhibit promising activity against Mycobacterium tuberculosis. For instance, a series of imidazo[2,1-b] rjptonline.orgneuroquantology.comajrconline.orgthiadiazole derivatives were synthesized and evaluated, with the 4-chloro substituted compound (5c) showing a significant Minimum Inhibitory Concentration (MIC) of 5.48 μg/mL against the H37Rv strain. core.ac.uk Another study focused on 1,4-dihydropyridine-3,5-dicarboxamide derivatives containing a 4(5)-chloro-2-ethyl-5(4)-imidazolyl moiety, where compounds with a 4-chloro substituent (3b) were among the most potent. nih.gov

Interactive Table: Anti-tubercular Activity of Selected Imidazole Derivatives

Compound Strain MIC (µg/mL) Reference

Imidazole and its derivatives are well-established as having significant antifungal properties. rjptonline.orgneuroquantology.com Compounds like ketoconazole, miconazole, and clotrimazole (B1669251) are classic examples of imidazole-based antifungal drugs. neuroquantology.com Research into novel imidazole derivatives continues to yield compounds with potent antifungal activity.

Studies on thiosemicarbazones of 2,4-disubstituted 1-aryl-imidazole-5-carbaldehydes have indicated that their antifungal properties are often more pronounced than their antibacterial effects. researchgate.net For a majority of these compounds, the minimal fungistatic concentration against Candida albicans ATCC 885–653 was found to be in the range of 15.62 to 31.25 mg/ml. researchgate.net Additionally, certain 2-(5-chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes have been evaluated for their activity against Candida albicans. researchgate.net

Antiviral Properties

Research into the antiviral potential of halogenated imidazoles has yielded varied results. A study on polyhalogenated imidazole nucleosides, which are structurally related to 4-bromo-5-chloro-1H-imidazole, investigated their activity against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1). acs.org

The parent polyhalogenated imidazoles, including the isomer 2-bromo-4,5-dichloroimidazole, demonstrated some activity against HCMV, with a reported half-maximal inhibitory concentration (IC50) of approximately 35 μM. acs.org However, when these imidazole cores were converted into their corresponding nucleoside derivatives, most lost their antiviral efficacy against both HCMV and HSV-1. acs.org This suggests that the free imidazole ring is important for the observed antiviral action and that the addition of a sugar moiety, in this case, is detrimental to the activity. The lack of potent and specific antiviral activity in the tested nucleoside analogues implies a weak interaction with viral or cellular targets necessary for viral replication. acs.org

It is important to note that these findings are for an isomer and nucleoside derivatives, and the specific antiviral profile of this compound itself remains to be elucidated through direct testing.

Anticancer Research and Cell Proliferation Inhibition

Halogenated imidazole compounds have been shown to decrease cell proliferation, in part by inhibiting pathways that regulate transcription elongation. nih.gov The broader class of imidazole derivatives has been investigated for its ability to induce apoptosis and inhibit the growth of various cancer cell lines. nih.govsemanticscholar.org

Inhibition of Key Kinases and Other Relevant Molecular Targets

Protein kinases are crucial regulators of cell proliferation and survival, making them prime targets for anticancer drug development. nih.govmdpi.com The incorporation of halogen atoms into inhibitor structures can significantly influence their binding affinity and selectivity for target kinases. nih.gov

Studies on halogenated benzimidazole derivatives, which share the core imidazole structure, have identified specific kinase targets. For instance, the potent casein kinase 2 (CK2) inhibitors 4,5,6,7-tetrabromo-benzimidazole (TBBz) and 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) have been shown to block mitogen-induced mRNA expression. nih.gov Further investigation revealed that TBBz can also directly inhibit the phosphorylation of CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex. nih.gov

Other research has focused on developing halogenated imidazole-based hybrids as multi-kinase inhibitors. For example, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides were synthesized and found to inhibit several key kinases involved in cancer progression, including EGFR, HER2, and CDK2. mdpi.com Molecular docking studies of imidazole chalcones have also suggested that the imidazole nitrogen atom can interact with the active site of the epidermal growth factor receptor (EGFR). pensoft.net

The table below summarizes the kinase inhibitory activity of some halogenated imidazole derivatives.

Compound ClassSpecific Derivative(s)Target Kinase(s)Potency (IC50/Kd)Reference
Halogenated Benzimidazoles4,5,6,7-tetrabromo-benzimidazole (TBBz)CK2, CDK9Not specified nih.gov
Benzimidazole-hydrazide HybridsCompound 6hEGFR, HER2, CDK2, AURKC73.2 nM, 23.2 nM, 284 nM, 11 nM mdpi.com
Imidazo[4,5-b]pyridine DerivativesCompound 27eAurora-A, Aurora-B, FLT37.5 nM, 48 nM, 6.2 nM (Kd) nih.gov

This table presents data for structurally related compounds, not this compound itself.

Mechanisms Leading to Reduced Cell Viability and Apoptosis Induction

The antiproliferative effects of imidazole derivatives often culminate in the induction of apoptosis, or programmed cell death. nih.govsemanticscholar.orgplos.org Several studies have explored the molecular mechanisms by which these compounds reduce cancer cell viability.

One key mechanism involves the disruption of major signaling pathways that promote cell survival. For example, a trisubstituted-imidazole derivative, 2-chloro-3-(4,5-diphenyl-1H-imidazol-2-yl) pyridine (B92270) (CIP), was found to suppress the proliferation of breast cancer cells by targeting the oncogenic PI3K/Akt/mTOR signaling pathway. plos.org This inhibition led to the activation of caspases and the cleavage of PARP, both hallmark events of apoptosis. plos.org

Other imidazole derivatives have been shown to induce cell cycle arrest. researchgate.net For instance, certain N-1 arylidene amino imidazole-2-thiones caused cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells, which was followed by apoptosis. nih.govsemanticscholar.org The induction of apoptosis was confirmed by Annexin V/FITC assays, which showed an increase in both early and late apoptotic cell populations. nih.govsemanticscholar.org

Mechanism of Action Studies

Understanding how a compound interacts with biological systems at a molecular level is crucial for drug development. For this compound, while specific mechanism-of-action studies are lacking, research on related halogenated imidazoles provides valuable insights into their potential interactions and effects on cellular processes.

Elucidation of Interactions with Biological Targets (e.g., Enzymes, Receptors)

The biological effects of halogenated imidazoles are predicated on their ability to interact with specific molecular targets, such as enzymes and receptors. researchgate.net The halogen atoms on the imidazole ring can play a significant role in these interactions, often enhancing binding affinity and selectivity. nih.gov

Docking studies have been employed to predict and analyze these interactions. For instance, molecular docking of halogenated imidazole chalcones with the epidermal growth factor receptor (EGFR) has shown that the enone skeleton and the nitrogen atom of the imidazole ring can form hydrogen bonds within the active site of the protein. pensoft.net Similarly, docking studies of benzimidazole-hydrazide hybrids with various kinases have revealed multiple interactions that contribute to their inhibitory activity. mdpi.com The ability of the imidazole ring to participate in π-π stacking and form coordination bonds with metals also contributes to its versatility as a pharmacophore. researchgate.net

Interference with Cellular Pathways and Biochemical Processes

By binding to key biological targets, halogenated imidazoles can interfere with essential cellular pathways and biochemical processes, leading to their observed pharmacological effects.

A significant pathway targeted by some halogenated imidazole derivatives is transcription. The CK2 inhibitors TBBz and DMAT, for example, have been shown to block the elongation step of transcription by RNA polymerase II, particularly for mitogen-inducible genes. nih.gov This inhibition is linked to the suppression of the P-TEFb complex, which is critical for releasing paused RNA polymerase II. nih.gov

As mentioned previously, the PI3K/Akt/mTOR pathway is another critical cellular cascade that can be modulated by imidazole derivatives. plos.org By inhibiting the phosphorylation of key components of this pathway, such as Akt and mTOR, these compounds can effectively shut down signals that promote cell growth, proliferation, and survival, ultimately leading to apoptosis. plos.org

Structure-Activity Relationship (SAR) Studies on Halogenated Imidazoles.scilit.comhumanjournals.comnih.gov

The position of halogen atoms on the imidazole core is a critical factor governing the biological efficacy of the molecule. mdpi.com Research on various halogenated imidazole derivatives has demonstrated that specific substitution patterns can lead to potent biological activities, including anti-inflammatory and antimicrobial effects. nih.govjopir.inmdpi.com

Halogenation at the C4 and C5 positions of the imidazole ring, as seen in this compound, is a common feature in many biologically active compounds. Studies on a series of 1,5-diarylimidazoles revealed that halogen substitution at the 4-position of the imidazole ring significantly influences bioactivity. nih.govmdpi.com In fact, 4-halogenated 5-aryl-1-(4-methylsulfonyl-phenyl)imidazoles, regardless of the specific halogen, exhibited very strong inhibitory activities against PGE₂ production, which is a key mediator of inflammation. nih.govmdpi.com The inhibitory activity was found to be largely dependent on the substitution position, with the potency order being 4- > 2- > 2,4-disubstituted. mdpi.com

Furthermore, the type of halogen atom also plays a role. In the same study of 1,5-diarylimidazoles, the inhibitory activity for PGE₂ production followed the order of Cl > Br > I, suggesting that the size and electronegativity of the halogen are important for the interaction with the biological target. mdpi.com In contrast, other studies have suggested that the incorporation of halogen substituents, particularly fluorine and chlorine, often increases antimicrobial potency through improved membrane penetration. jopir.in Electron-withdrawing groups at the C2 position have been shown to enhance antimicrobial activity, while substitutions at N1 are considered essential for activity in many cases. humanjournals.comjopir.in

Table 1: Influence of Halogen Substitution on Biological Activity of Imidazole Derivatives

Compound Class Substitution Pattern Observed Biological Activity Key Findings Source
1,5-Diarylimidazoles 4-Halogenated (Cl, Br, I) Potent inhibition of PGE₂ production Activity order: 4- > 2- > 2,4-. Halogen size impacts activity: Cl > Br > I. nih.govmdpi.com
General Imidazoles N-1 Substitution Essential for activity Lipophilic substituents are often attached for activity. humanjournals.com
General Imidazoles C2-Substitution Enhanced antimicrobial activity Electron-withdrawing groups at this position are favorable. jopir.in

The biological profile of this compound can be understood more clearly by comparing it with other structurally related imidazole derivatives. The imidazole scaffold is highly versatile, and modifications at different positions lead to a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. scilit.combohrium.comresearchgate.net

For instance, while halogenation is a key strategy for enhancing activity, the introduction of other functional groups leads to different biological outcomes. Indole-imidazole derivatives with alkyl substituents at the imidazole ring have shown excellent cytoprotective effects against oxidative hemolysis and act as effective ferrous ion chelating agents. nih.gov This contrasts with the primary activities often associated with simple halogenated imidazoles. The presence of alkyl groups can contribute to the delocalization of radicals, providing stability to the system. nih.gov

In another example, a series of imidazolidineiminothiones with various aromatic substituents at the N-1 and N-3 positions were synthesized and tested for their antitumor and antimicrobial activities. nih.gov The results indicated that the synergistic effect of suitably positioned methoxy (B1213986) groups on the aromatic rings attached to the nitrogen atoms was crucial for high antitumor activity. nih.gov This highlights that while halogenation on the imidazole core is important, substituents on other parts of the molecule, especially on the nitrogen atoms, can dramatically modulate the biological effect.

Thiosemicarbazide and hydrazone derivatives of imidazole have also been explored. nih.gov Thiosemicarbazide derivatives exhibited varied activity against Gram-positive bacteria, whereas the corresponding hydrazone derivatives did not show significant antibacterial activity, indicating that the nature of the side chain attached to the imidazole core is critical for determining the type and extent of biological action. nih.gov

Table 2: Comparative Biological Activities of Structurally Related Imidazole Derivatives

Imidazole Derivative Class Key Structural Feature Primary Biological Activity Comparison to Halogenated Imidazoles Source
Indole-imidazole Conjugates Indole moiety and alkyl substituents Cytoprotective, Antioxidant Different activity profile; alkyl groups provide stability. nih.gov
Imidazolidineiminothiones Aromatic rings on N-1 and N-3 Antitumor, Antimicrobial Activity is driven by substituents on nitrogen, not core halogenation. nih.gov
Thiosemicarbazide Derivatives Thiosemicarbazide side chain Antibacterial (Gram-positive) Specific side chain is crucial for antibacterial action. nih.gov

Potential in Agrochemical Applications.Current time information in Bangalore, IN.

The imidazole ring is a key structural motif not only in pharmaceuticals but also in modern agrochemicals. researchgate.net Its derivatives have been developed and commercialized as fungicides, herbicides, and insecticides. researchgate.netresearchgate.net

Halogenated heterocyclic compounds, including this compound, are valuable intermediates in the synthesis of more complex agrochemicals. google.com The halogen atoms, particularly bromine and iodine, serve as reactive handles for introducing further chemical diversity through cross-coupling reactions, such as the Suzuki reaction. google.com This allows for the construction of larger molecules with tailored pesticidal or herbicidal properties.

The synthesis of modern insecticides, such as certain anthranilic diamides, involves intermediates that contain halogenated pyrazole (B372694) or imidazole rings. mdpi.com These halogenated cores are often built upon to create the final active ingredient. For example, the synthesis of novel herbicides has been reported using imidazole ketone-containing structures as inhibitors of the p-hydroxyphenylpyruvate dehydrogenase (HPPD) enzyme, a common target for herbicides. nyxxb.cn

Furthermore, several imidazole derivatives have demonstrated direct pesticidal effects. For instance, certain imidazolidine (B613845) derivatives have shown significant fungicidal activity against plant pathogens like Fusarium calmorum and Pythium debarianum, as well as phytocidal (herbicidal) effects on various plants. researchgate.net Specifically, 5,5-diphenylimidazolidin-2-thione-4-one was identified as a potent fungitoxic and phytotoxic compound. researchgate.net The development of herbicidal ionic liquids has also utilized imidazolium (B1220033) cations, pairing them with herbicidal anions to improve efficacy. acs.org

Given that 4-halogenated-1H-imidazoles are described as important and common intermediates for medicines and can be produced on an industrial scale, it is highly plausible that this compound serves as a versatile building block for the discovery and development of new agrochemicals. google.com Its di-halogenated nature offers multiple points for synthetic elaboration to optimize biological activity against specific agricultural pests or weeds.

Applications in Materials Science and Catalysis

Utilization as Ligands in Coordination Chemistry

The imidazole (B134444) scaffold is a fundamental building block in coordination chemistry, renowned for its capacity to form stable complexes with a wide array of metal ions. researchgate.net The compound 4-bromo-5-chloro-1H-imidazole continues this tradition, with its specific substitutions offering tailored electronic and steric properties.

As with simpler imidazoles, this compound acts as a monodentate, sigma-donor ligand, coordinating to transition metals through its imine nitrogen atom (N3). wikipedia.org This nitrogen is sp2-hybridized and possesses a lone pair of electrons, making it a suitable Lewis base for binding to acidic metal centers. Studies on various substituted imidazole derivatives show their ability to form stable complexes with first-row transition metals, including manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II), as well as with vanadium. rsc.orgrsc.orgresearchgate.net For instance, a tetra-substituted imidazole containing a bromo-phenol moiety was successfully used to synthesize complexes with these metals. rsc.org Similarly, another Schiff base ligand incorporating a 4-chloro-phenol group was reacted with the same series of metals. rsc.org These examples strongly suggest that this compound can readily form coordination complexes with a variety of transition metals.

The table below summarizes the characteristics of typical transition metal complexes formed with substituted imidazole ligands, which are analogous to those expected for this compound.

Metal IonTypical Coordination GeometryLigand TypeElectronic ConfigurationReference(s)
Cu(II) Distorted Square Pyramidal, Square PlanarImidazole Schiff Based9 researchgate.net, researchgate.net
Ni(II) Tetrahedral, OctahedralImidazole Schiff Based8 researchgate.net, rsc.org
Co(II) Tetrahedral, OctahedralImidazole Schiff Based7 rsc.org
V(IV)O OctahedralImidazole Schiff Based1 researchgate.net
Fe(II/III) OctahedralImidazoled6/d5 wikipedia.org
Zn(II) TetrahedralImidazole Schiff Based10 rsc.org, rsc.org

This table is interactive. Click on the headers to explore the data.

The geometry and stability of the resulting metal complexes are critical determinants of their potential catalytic activity. The coordination geometry around the metal center is influenced by the metal's identity, its oxidation state, and the steric and electronic nature of the ligands. researchgate.net For imidazole-based ligands, complexes can adopt various geometries, such as tetrahedral, square planar, or octahedral. wikipedia.orgresearchgate.net For example, a copper(II) complex with a bromo- and chloro-substituted Schiff base ligand was found to have a distorted square pyramidal geometry, while an oxido-vanadium(IV) complex with the same ligand adopted an octahedral geometry. researchgate.net

Role in Homogeneous and Heterogeneous Catalysis

Imidazole derivatives are pivotal in the development of both homogeneous and heterogeneous catalysts. bohrium.comacs.org They can function either as the primary catalytic species when complexed with a metal or as ancillary ligands that modulate the activity of a catalytic center.

The versatility of the imidazole core allows for its incorporation into diverse catalytic systems.

Homogeneous Catalysis: Soluble metal complexes containing imidazole-based ligands are widely used. For instance, oxidovanadium(IV) complexes with imidazole-containing Schiff base ligands have been synthesized and used as homogeneous catalysts for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles. bohrium.com

Heterogeneous Catalysis: To overcome challenges with catalyst separation and recycling, imidazole-based complexes can be immobilized on solid supports. In one such strategy, oxidovanadium(IV) complexes, identical to their homogeneous counterparts, were anchored to chloromethylated polystyrene. bohrium.com These polymer-supported heterogeneous catalysts demonstrated excellent activity and could be recycled for up to five catalytic cycles, making them highly suitable for industrial applications. bohrium.com

The table below compares the features of homogeneous and heterogeneous catalytic systems based on imidazole derivatives.

FeatureHomogeneous CatalysisHeterogeneous CatalysisReference(s)
Catalyst State Soluble in reaction mediumInsoluble solid phase bohrium.com
Advantages High activity, high selectivity, mild reaction conditions.Easy separation, catalyst reusability, suitability for continuous flow processes. bohrium.com
Disadvantages Difficult catalyst recovery and recycling.Potentially lower activity, mass transfer limitations, potential for leaching. bohrium.com
Example Soluble [VIVO(acac)L] complexes for imidazole synthesis.Polystyrene-supported [VIVO(acac)L] complexes for imidazole synthesis. bohrium.com

This table is interactive. Sort the data by clicking the column headers.

The halogen atoms on this compound make it a particularly useful substrate and precursor in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in such reactions, allowing for selective functionalization.

One prominent example is the Suzuki-Miyaura cross-coupling reaction . Studies on related compounds, such as 4-bromo-1H-imidazole, have shown that they can be effectively coupled with arylboronic acids using a palladium catalyst to form C-C bonds. This reaction provides a direct route to arylated imidazoles, which are important structural motifs.

Another key transformation is C-N cross-coupling (amination) . Research has demonstrated an efficient method for the palladium-catalyzed amination of unprotected bromoimidazoles. This protocol facilitates the reaction between the bromoimidazole and various aliphatic, aromatic, and heteroaromatic amines, providing facile access to aminoimidazole structures that are otherwise difficult to prepare. The C-Br bond at the C4 position of the imidazole ring serves as the reactive site for the oxidative addition step in the palladium catalytic cycle.

Integration into Functional Materials

The imidazole ring is a valuable structural unit, or synthon, for the construction of advanced functional materials due to its rigidity, aromaticity, and hydrogen-bonding capabilities. acs.org Imidazoles are used in the development of materials for applications ranging from solar cells to pharmaceuticals.

The compound this compound is a candidate for integration into such materials. Its N-H group can act as a hydrogen-bond donor, while the non-coordinating N3 nitrogen can act as a hydrogen-bond acceptor. This makes it a suitable building block for creating self-assembling systems like Hydrogen-Bonded Organic Frameworks (HOFs) . researchgate.net HOFs are crystalline porous materials with potential applications in gas storage and separation.

Furthermore, the ability to selectively functionalize the C-H and C-halogen bonds of the imidazole core through metal-catalyzed reactions opens pathways to complex, multi-arylated imidazoles. acs.org These highly substituted structures can be designed as components for molecular functional materials , including organic semiconductors and dyes. acs.org

Potential in Optical Applications, Including Dyes for Solar Cells

There is no specific information available in the reviewed literature regarding the potential of this compound in optical applications or as a dye for solar cells.

Development of Advanced Functional Materials Based on Imidazole Scaffolds

While imidazole scaffolds are utilized in the development of advanced functional materials, there are no specific reports on the use of this compound for this purpose.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

Current synthetic strategies for imidazole (B134444) derivatives, including 4-bromo-5-chloro-1H-imidazole, often involve multi-step processes that may lack efficiency and generate significant waste. google.com Future research will likely prioritize the development of "green" synthetic routes that are not only environmentally friendly but also more efficient and cost-effective.

Key areas of focus will include:

Microwave-Assisted Synthesis: This technique has shown promise in accelerating reaction times and increasing yields for the synthesis of various imidazole derivatives, offering a more sustainable alternative to conventional heating methods. researchgate.netresearchgate.net

One-Pot, Multi-Component Reactions: Designing reactions where multiple starting materials are combined in a single step to form the desired product can significantly improve efficiency and reduce waste. researchgate.netrsc.orgorganic-chemistry.org

Catalytic Methods: The use of novel catalysts, including metal-based and organocatalysts, can facilitate more selective and efficient reactions under milder conditions. rsc.orgorganic-chemistry.org

Atom Economy: A central concept in green chemistry, atom economy measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final product. primescholars.com Future synthetic routes will aim to maximize atom economy, thereby minimizing the generation of byproducts.

Synthetic ApproachAdvantagesKey Considerations
Microwave-Assisted SynthesisFaster reaction times, higher yields, operational simplicity. researchgate.netScale-up feasibility, equipment availability.
Multi-Component ReactionsIncreased efficiency, reduced waste, simplified procedures. researchgate.netrsc.orgOptimization of reaction conditions for multiple components.
Novel CatalysisHigher selectivity, milder reaction conditions, potential for asymmetric synthesis. rsc.orgorganic-chemistry.orgCatalyst cost, stability, and recyclability.
High Atom Economy ReactionsMinimizes waste, maximizes resource utilization. primescholars.comRequires careful design of reaction pathways.

Comprehensive Mechanistic Investigations of Biological Activities through Multi-Omics Approaches

While the biological activities of some imidazole derivatives are known, a deep understanding of the precise molecular mechanisms of this compound is still evolving. The advent of multi-omics technologies—genomics, proteomics, and metabolomics—offers powerful tools to elucidate these mechanisms comprehensively.

Future research in this area will likely involve:

Target Identification: Utilizing proteomics and chemical proteomics to identify the specific protein targets with which this compound and its derivatives interact.

Pathway Analysis: Employing transcriptomics and metabolomics to understand how these interactions perturb cellular pathways and lead to observed biological effects.

Systems Biology Integration: Combining data from multiple omics platforms to construct comprehensive models of the compound's mechanism of action, providing a holistic view of its effects on biological systems.

Stable Isotope Labeling: Using isotopically labeled versions of the compound to trace its uptake, distribution, and transformation within biological systems, providing critical insights into its metabolic fate. researchgate.net

Rational Design of Advanced Derivatives through Integrated Computational and Experimental Chemistry

The rational design of new derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties is a cornerstone of modern drug discovery and materials science. researchgate.netbrieflands.comijirt.org Integrating computational modeling with experimental synthesis and testing can significantly accelerate this process.

Future directions in this area include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on its biological activity to build robust SAR models.

Computational Docking and Molecular Dynamics: Using computer simulations to predict how designed derivatives will bind to their biological targets, allowing for the pre-selection of the most promising candidates for synthesis. rsc.orgbohrium.com

Quantum Chemical Calculations: Employing quantum mechanics to analyze the electronic structure of the molecule, which can provide insights into its reactivity and interactions. rsc.org

Pharmacophore Modeling: Identifying the key structural features responsible for the compound's biological activity to guide the design of new molecules with similar or improved properties. bohrium.com

Design StrategyApproachDesired Outcome
Structure-Activity Relationship (SAR)Systematic structural modifications and biological testing. Identification of key functional groups for activity.
Computational DockingSimulation of binding to target proteins. rsc.orgbohrium.comPrediction of binding affinity and mode.
Quantum Chemical CalculationsAnalysis of electronic properties. rsc.orgUnderstanding of reactivity and interaction potential.
Pharmacophore ModelingIdentification of essential structural features. bohrium.comDesign of novel scaffolds with desired activity.

Exploration of New Applications in Niche Materials Science and Bio-Inspired Fields

The unique electronic and structural properties of halogenated imidazoles suggest potential applications beyond the traditional realms of pharmaceuticals and agrochemicals. evitachem.comsmolecule.com Future research is expected to explore these novel avenues.

Emerging areas of application include:

Functional Materials: Investigating the use of this compound and its derivatives in the development of organic semiconductors, polymers, and liquid crystals. smolecule.com The presence of halogens can influence the electronic properties, making these compounds interesting candidates for materials with specific optical or conductive properties. evitachem.com

Corrosion Inhibitors: Exploring the potential of imidazole derivatives to act as corrosion inhibitors for various metals, a property often associated with heterocyclic compounds containing nitrogen and other heteroatoms.

Bio-Inspired Catalysis: Designing catalysts inspired by the structure and function of metalloenzymes that feature imidazole moieties in their active sites. mdpi.com This could lead to the development of highly efficient and selective catalysts for a range of chemical transformations.

Aggregation-Induced Emission (AIE): Investigating derivatives for applications in optoelectronics and sensing, based on the potential for aggregation-induced emission phenomena. bldpharm.com

Addressing Challenges in Scalability and Industrial Production of this compound and its Analogs

For any promising compound to have a real-world impact, its synthesis must be scalable to an industrial level in a cost-effective and reliable manner. thieme-connect.dethieme.de This presents a significant challenge for many complex heterocyclic compounds.

Future research and development in this area will need to address:

Process Optimization: Refining existing synthetic routes to improve yields, reduce reaction times, and simplify purification procedures for large-scale production. ijcce.ac.ir

Safety and Environmental Impact: Ensuring that the scaled-up process is safe to operate and minimizes the generation of hazardous waste. google.comgoogle.com The development of continuous flow manufacturing processes could offer advantages in terms of safety and efficiency.

Purity and Quality Control: Establishing robust analytical methods to ensure the consistent purity and quality of the final product on a large scale. researchgate.net

Successfully navigating these research and development challenges will be critical to unlocking the full potential of this compound and its derivatives for a wide range of applications.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-bromo-5-chloro-1H-imidazole, and how can reaction yields be optimized?

Answer:
The synthesis of this compound derivatives typically involves condensation reactions under controlled conditions. For example, bromo and chloro substituents are introduced via halogenation steps using reagents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃). A yield of 73–86% can be achieved by optimizing reaction time, temperature (e.g., reflux in ethanol or DMF), and stoichiometry of aryl aldehydes and amines . Purification via column chromatography (using silica gel and ethyl acetate/hexane eluents) and recrystallization improves purity. Monitoring reaction progress via TLC (Rf values: 0.65–0.83) ensures intermediate stability .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives, and how are structural ambiguities resolved?

Answer:
Key techniques include:

  • FTIR : Confirms functional groups (e.g., C=N stretch at ~1610 cm⁻¹ for the imidazole ring, C-Br/C-Cl stretches at 590–745 cm⁻¹) .
  • NMR (¹H/¹³C) : Aromatic protons appear at δ 7.36–8.35 ppm, with splitting patterns resolving substitution positions. Methyl groups (if present) resonate at δ ~2.64 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 222–286) validate molecular formulas .
    Ambiguities in regiochemistry are resolved via 2D NMR (COSY, HSQC) or X-ray crystallography (if crystalline derivatives are available) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological targets like EGFR?

Answer:
SAR studies focus on:

  • Substituent Effects : Electron-withdrawing groups (Br, Cl) enhance electrophilicity and binding to kinase domains. Aryl extensions (e.g., phenyl groups) improve hydrophobic interactions with EGFR’s ATP-binding pocket .
  • Cytotoxicity Assays : Derivatives with IC₅₀ values <10 µM (e.g., against MCF-7 cells) are prioritized. Methyl or methoxy substituents reduce toxicity while maintaining efficacy .
  • Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding poses, with docking scores (<-8 kcal/mol) correlating with in vitro activity .

Advanced: What computational tools are effective for predicting ADMET properties and metabolic stability of this compound analogs?

Answer:

  • ADMET Prediction : SwissADME or ProTox-II evaluates bioavailability (%ABS >50), hepatotoxicity, and CYP450 inhibition. Lipophilicity (LogP <5) ensures membrane permeability .
  • Metabolic Stability : CYP3A4/2D6 metabolism is modeled via StarDrop or MetaCore. Halogenated derivatives often show slower hepatic clearance due to reduced oxidative metabolism .
  • Toxicity Profiling : AMES test predictions (via Derek Nexus) and hERG channel inhibition risks are assessed to prioritize lead compounds .

Advanced: How should researchers address contradictions in spectroscopic or biological data between synthetic batches?

Answer:

  • Analytical Consistency : Replicate FTIR/NMR under identical conditions (solvent, concentration). Discrepancies in peak splitting may indicate regioisomeric impurities .
  • Biological Reproducibility : Validate cytotoxicity assays (e.g., MTT) with positive controls (e.g., doxorubicin). Statistical analysis (ANOVA, p<0.05) identifies outliers .
  • Batch Records : Trace solvent purity, catalyst lot variations, or humidity during synthesis. For example, moisture-sensitive steps (e.g., POCl₃ reactions) require anhydrous conditions .

Advanced: What strategies enable efficient retrosynthesis planning for complex this compound scaffolds?

Answer:

  • AI-Driven Tools : Platforms like Pistachio or Reaxys propose one-step routes using halogenation or Suzuki coupling. For example, bromination of 5-chloro-1H-imidazole precursors with NBS in DMF .
  • Modular Synthesis : Build imidazole cores first, followed by late-stage functionalization (e.g., Pd-catalyzed C–N coupling for aryl extensions) .
  • Green Chemistry : Solvent selection (e.g., ethanol over DCM) and catalyst recycling (e.g., Pd/C) improve atom economy .

Advanced: How does palladium-catalyzed intramolecular C–N bond formation enhance the synthesis of imidazole-fused heterocycles?

Answer:

  • Mechanistic Insight : Pd(0) catalysts (e.g., Pd(PPh₃)₄) facilitate oxidative addition to aryl halides, followed by reductive elimination to form C–N bonds. This enables access to benzodiazepine-fused imidazoles .
  • Optimization : Ligands (e.g., XPhos) and bases (K₂CO₃) improve yields (>75%). Reaction monitoring via GC-MS ensures intermediate stability .
  • Applications : Fused heterocycles exhibit enhanced bioactivity (e.g., kinase inhibition) due to rigidified conformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.